molecular formula C8H13NO B14708508 1-Hydroxycycloheptane-1-carbonitrile CAS No. 19036-56-7

1-Hydroxycycloheptane-1-carbonitrile

Cat. No.: B14708508
CAS No.: 19036-56-7
M. Wt: 139.19 g/mol
InChI Key: CGEZRNRVVMKSJB-UHFFFAOYSA-N
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Description

1-Hydroxycycloheptane-1-carbonitrile is an organic compound with the molecular formula C8H13NO. It is also known as cycloheptanone cyanohydrin. This compound is characterized by a hydroxyl group and a nitrile group attached to a seven-membered cycloheptane ring. It has a molecular weight of 139.19 g/mol and is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

1-Hydroxycycloheptane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cycloheptanone with hydrogen cyanide (HCN) in the presence of a base. This reaction forms the cyanohydrin intermediate, which is then hydrolyzed to yield this compound . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Hydroxycycloheptane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-Hydroxycycloheptane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-hydroxycycloheptane-1-carbonitrile involves its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can undergo various transformations. These functional groups interact with molecular targets and pathways, leading to the compound’s effects in different applications .

Comparison with Similar Compounds

1-Hydroxycycloheptane-1-carbonitrile can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

1-hydroxycycloheptane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEZRNRVVMKSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294734
Record name 1-hydroxycycloheptane-1-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID90294734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19036-56-7
Record name NSC97768
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97768
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Record name 1-hydroxycycloheptane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-cycloheptanecarbonitrile
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